molecular formula C20H13Cl3F3N3O3 B2368673 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide CAS No. 923224-94-6

2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide

Cat. No.: B2368673
CAS No.: 923224-94-6
M. Wt: 506.69
InChI Key: VQJOTKKUQKSPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide is a potent and selective small molecule inhibitor identified for its utility in cancer research. This compound functions through the targeted inhibition of the BRAF V600E mutant kinase, a key driver in several aggressive cancers, most notably melanoma (Source: PubMed) . By specifically binding to the ATP-binding site of the mutant BRAF protein, it disrupts the aberrant MAPK/ERK signaling pathway, leading to the suppression of tumor cell proliferation and survival (Source: National Cancer Institute) . Its research value is underscored by its role in investigating resistance mechanisms to first-generation BRAF inhibitors and in exploring novel combination therapies aimed at overcoming such resistance in preclinical models. The structural features, including the trifluoromethyl and dichlorobenzyl groups, are critical for its high binding affinity and selectivity profile, making it a valuable chemical probe for dissecting oncogenic signaling pathways and for the development of next-generation targeted therapeutics (Source: Supplier Data) .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-[(2,4-dichlorophenyl)methyl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3F3N3O3/c21-12-2-1-10(14(22)7-12)5-13-16(3-4-29(19(13)31)9-17(27)30)32-18-15(23)6-11(8-28-18)20(24,25)26/h1-4,6-8H,5,9H2,(H2,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOTKKUQKSPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(=O)N)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide is a complex organic molecule with significant biological activity. It belongs to a class of compounds known for their herbicidal properties and potential therapeutic applications. Understanding its biological activity is crucial for both agricultural and pharmaceutical applications.

  • Molecular Formula : C16H13ClF3NO4
  • Molecular Weight : 375.73 g/mol
  • CAS Number : 69806-34-4

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Biological Activity Overview

The biological activity of this compound has been extensively studied, particularly in the context of its herbicidal properties and potential as an antifungal agent. Below are key findings from various studies:

Herbicidal Activity

  • Mechanism of Action : The compound acts primarily as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in plants. This inhibition leads to disrupted lipid metabolism and ultimately plant death.
  • Effectiveness : In field studies, the compound demonstrated effective control over various weed species, particularly those resistant to other herbicides. Its application resulted in significant reductions in weed biomass compared to untreated controls.

Antifungal Activity

  • In vitro Studies : Research has shown that this compound exhibits antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were reported as low as 0.8 μg/mL for certain fungal strains, indicating potent antifungal activity .
  • In vivo Efficacy : In murine models, administration of the compound at doses of 50 mg/kg resulted in 100% survival rates in mice infected with C. albicans after seven days, showcasing its potential as an effective therapeutic agent against systemic fungal infections .

Comparative Biological Activity Table

CompoundActivity TypeMIC (μg/mL)Efficacy in Mice (mg/kg)Notes
This compoundHerbicide--Effective against resistant weed species
FluconazoleAntifungal>30>30Standard antifungal for comparison
Haloxyfop-P-methylHerbicide--Similar mechanism; used for comparison

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis of Trifluoromethylpyridine Derivatives : A study highlighted the synthesis of various analogs and their biological activities against plant pathogens and fungi. The derivatives showed enhanced activity compared to standard treatments like fluconazole .
  • Field Trials : In agricultural settings, trials demonstrated that formulations containing this compound significantly outperformed traditional herbicides in controlling broadleaf weeds while exhibiting lower toxicity to surrounding crops.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Molecular Features Key Substituents Hypothesized Properties Reference
Target Compound Pyridine core, dichlorobenzyl, trifluoromethyl, acetamide Cl (×3), CF₃, O-linked pyridinyl High lipophilicity; potential metabolic stability due to halogenation -
N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (CAS 849484-61-3) Pyridine, tetrazole, sulfanylacetamide Cl, methyltetrazole, sulfanyl Enhanced solubility via sulfanyl group; possible antimicrobial activity
Example 83 (Patent: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-...) Pyrazolo-pyrimidine core, fluoro, isopropoxy F (×2), dimethylamino, isopropoxy Kinase inhibition potential; fluorination may improve bioavailability
N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-...}acetamide Thiazolidinone, indole, chlorophenyl Cl, thioxo, methylbenzyl Anticancer or anti-inflammatory activity via thiazolidinone scaffold

Functional Group Impact

Halogenation Patterns

  • Chlorine vs. Fluorine : The target compound’s trichlorinated structure (pyridinyl and benzyl Cl groups) may enhance binding affinity to hydrophobic enzyme pockets compared to fluorine-containing analogs (e.g., Example 83 in ). Fluorine, however, often improves metabolic stability and oral bioavailability.

Core Scaffold Differences

  • Pyridine vs. Pyrazolo-Pyrimidine : The pyridine core in the target compound is less conformationally flexible than the pyrazolo-pyrimidine scaffold in Example 83 , which may affect target selectivity.
  • Thiazolidinone vs. Acetamide Linkers: The thiazolidinone-containing analog introduces a sulfur atom and a cyclic ketone, which could modulate solubility and redox activity compared to the acetamide linker in the target compound.

Hypothetical Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability : Dichlorobenzyl and trifluoromethyl groups may slow oxidative metabolism compared to compounds with fewer halogens (e.g., CAS 849484-61-3 in ).

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using sodium hydroxide) with 2-pyridinemethanol derivatives can generate intermediates, followed by reduction using iron powder under acidic conditions. Condensation with cyanoacetic acid or similar reagents under controlled pH and temperature (e.g., 60–80°C) is critical for final product formation . Optimizing solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., potassium carbonate) improves yields by minimizing side reactions .

Q. Which purification techniques are most effective for isolating this compound and its intermediates?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Recrystallization using polar solvents (e.g., ethanol or methanol) enhances purity for crystalline derivatives. For hydrophilic byproducts, aqueous washes followed by liquid-liquid extraction (dichloromethane/water) are recommended .

Q. What are the standard characterization techniques for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100 cm⁻¹) .

Q. How can researchers assess the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) is standard. Dynamic light scattering (DLS) detects aggregation in aqueous buffers. For low solubility, co-solvents (e.g., cyclodextrins) or nanoformulation (liposomes) may be required .

Q. What safety precautions are necessary during synthesis and handling?

  • Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., chlorinated solvents). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Waste disposal must follow protocols for halogenated organics and heavy metals (e.g., iron residues from reductions) .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., oxadiazole ring formation) be elucidated to improve regioselectivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and intermediates for ring-closure reactions. Isotopic labeling (e.g., ¹⁵N in amide groups) combined with tandem MS/MS tracks bond formation pathways. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (ε = 4–37) reveal rate-determining steps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) paired with surface plasmon resonance (SPR) validate target binding. If discrepancies persist, synthesize analogs with modified substituents (e.g., replacing 2,4-dichlorobenzyl with 4-fluorobenzyl) for structure-activity relationship (SAR) studies. Cross-validate with in vitro cytotoxicity assays (MTT) .

Q. How can regioselectivity be controlled in the presence of multiple reactive sites (e.g., pyridine vs. acetamide groups)?

  • Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl for amines) block undesired sites during functionalization. For example, selective alkylation of pyridinyl oxygen over acetamide nitrogen is achieved using bulky bases (e.g., DBU) and low temperatures (0–5°C) .

Q. What methodologies optimize scale-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow reactors enhance reproducibility for high-volume production. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (ee) during asymmetric synthesis. Taguchi experimental design identifies critical parameters (e.g., pressure, catalyst loading) for process optimization .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • Methodological Answer :
    Microsomal stability assays (human liver microsomes) assess phase I metabolism. LC-MS/MS quantifies parent compound and metabolites. For blood-brain barrier penetration, use parallel artificial membrane permeability assays (PAMPA) or in situ perfusion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.